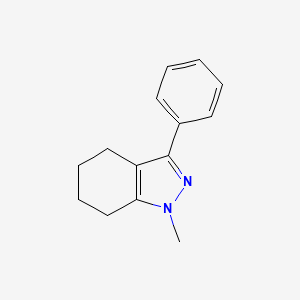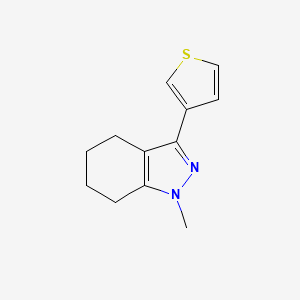![molecular formula C14H21N3 B1479900 6-环己基-1-异丙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098091-48-4](/img/structure/B1479900.png)
6-环己基-1-异丙基-1H-咪唑并[1,2-b]吡唑
描述
“6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . It is a potential non-classical isostere of indole and a precursor of push-pull dyes .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . The compound contains a cyclohexyl group and an isopropyl group attached to the imidazo[1,2-b]pyrazole core .Chemical Reactions Analysis
The chemical reactions involving “6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” include its selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .科学研究应用
合成方法和化学性质
- 1H-咪唑并[1,2-b]吡唑化合物的合成已通过各种方法探索,包括多组分反应和顺序一锅策略。例如,使用 2-氰基-N-环己基-3,3-双(甲硫基)丙烯酰胺、水合肼、醛和叔丁基异氰化物高效合成了一系列 1H-咪唑并[1,2-b]吡唑化合物,展示了该化合物在多组分合成反应中的多功能性 (Babariya & Naliapara, 2017)。此外,已使用各种方法实现了 1H-咪唑并[1,2-b]吡唑支架的选择性官能化,例如 Br/Mg 交换和使用 TMP 碱的区域选择性镁化,从而能够合成具有作为吲哚的非经典异构体和推挽染料前体的潜力的化合物 (Schwärzer et al., 2021)。
抗肿瘤和抗菌特性
- 咪唑并[1,2-a]吡嗪-苯并咪唑的衍生物,例如 6-取代-8-(1-环己基-1H-苯并[d]咪唑-6-基)咪唑并[1,2-a]吡嗪,已显示出对多种癌细胞系的抗肿瘤活性,某些衍生物与 DNA 和牛血清白蛋白表现出强烈的结合相互作用,表明它们作为结合 DNA 和蛋白质的药效团的潜力 (Singh, Luxami & Paul, 2019)。此外,含有咪唑并[1,2-a]吡嗪和 1H-苯并[d]咪唑支架的新型衍生物的合成和筛选揭示了大量的抗癌活性,与 DNA 和蛋白质有效结合,因此具有进一步药代动力学和药效学研究的潜力 (Singh, Luxami & Paul, 2020)。
药理学修饰剂和结构分析
- 某些咪唑衍生物已显示出作为肝微粒体药物代谢的修饰剂的有效性,为药理学中的药物相互作用和代谢途径提供了潜在的见解 (Leibman & Ortiz, 1973)。咪唑并[1,2-b]吡唑化合物的结构研究,例如晶体结构和 π-π 相互作用的分析,提供了有关其构象和电子性质的宝贵信息,这对于理解它们的生物活性至关重要 (Shao, Zhao & Wang, 2009)。
作用机制
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins that the compound interacts with. The interaction with these targets can lead to changes in cellular processes and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can affect these properties .
The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets. This could include the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
The action environment of the compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other substances . Additionally, 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .
Cellular Effects
The effects of 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux, leading to changes in the levels of metabolites and altering cellular energy production . Additionally, it can interact with cofactors, modulating their activity and impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its biological activity . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it influences cellular energy production and apoptosis . The compound’s activity is modulated by its localization, impacting its overall efficacy and biological effects .
属性
IUPAC Name |
6-cyclohexyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIJMDMHXZGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479818.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479830.png)




![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479836.png)
![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479837.png)
![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479838.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479839.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479840.png)
